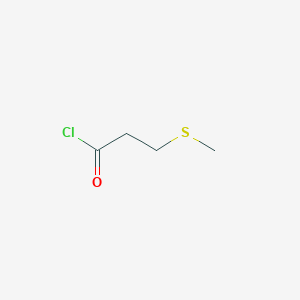

3-Methylthiopropionyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClOS/c1-7-3-2-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHMXMBVLXSSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513028 | |

| Record name | 3-(Methylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-23-4 | |

| Record name | 3-(Methylsulfanyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)propionyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylthiopropionyl Chloride and Its Derivatives

Direct Synthesis Routes to 3-Methylthiopropionyl Chloride

The primary and most direct method for synthesizing 3-Methylthiopropionyl Chloride involves the conversion of its corresponding carboxylic acid.

3-Methylthiopropionyl Chloride is conventionally synthesized from its carboxylic acid precursor, 3-(methylthio)propionic acid. ontosight.ai This transformation is a standard procedure in organic synthesis, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom. The most common reagent employed for this conversion is thionyl chloride (SOCl₂). ontosight.aimasterorganicchemistry.comdoubtnut.com

The reaction involves treating 3-(methylthio)propionic acid with thionyl chloride. masterorganicchemistry.com This process effectively converts the carboxylic acid into the more reactive acid chloride. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, driving the reaction to completion. masterorganicchemistry.comyoutube.com Other chlorinating agents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be used for this type of transformation. ontosight.aimasterorganicchemistry.com

Reaction Scheme: CH₃SCH₂CH₂COOH + SOCl₂ → CH₃SCH₂CH₂COCl + SO₂ + HCl doubtnut.comdoubtnut.com

This method is highly efficient and is a common approach for preparing acyl chlorides for subsequent reactions. ucl.ac.ukfishersci.it

Synthesis of Conjugates and Functionalized Derivatives Utilizing the 3-Methylthiopropionyl Moiety

The high reactivity of the acyl chloride group makes 3-Methylthiopropionyl Chloride an excellent starting material for introducing the 3-methylthiopropionyl moiety onto various substrates through nucleophilic acyl substitution.

3-Methylthiopropionyl Chloride readily reacts with alcohols (hydroxy-functionalized substrates) in the presence of a base to form the corresponding esters. This process, known as esterification, is a cornerstone of organic synthesis for creating new materials with tailored properties.

A notable application of 3-Methylthiopropionyl Chloride is in the modification of cellulose-based polymers. For instance, novel cholesteric hydroxypropyl cellulose (B213188) (HPC) ester derivatives have been successfully synthesized through the esterification of HPC with 3-methylthiopropionyl chloride. rsc.org This reaction creates a new material, methylthiopropionated HPC (HPC-MTP), which exhibits thermotropic liquid crystalline properties. rsc.org

To achieve complete esterification of the hydroxyl groups on the HPC backbone and to prevent chain degradation, the reaction is carried out in N,N-dimethylacetamide (DMAc) as a solvent. rsc.org The resulting HPC-MTP polymer's structure can be confirmed using spectroscopic methods like NMR and IR spectroscopy. rsc.org

Table 1: Synthesis of Methylthiopropionated Hydroxypropyl Cellulose (HPC-MTP)

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Hydroxypropyl cellulose (HPC), 3-Methylthiopropionyl chloride (MTP) | rsc.org |

| Solvent | N,N-dimethylacetamide (DMAc) | rsc.org |

| Product | Methylthiopropionated HPC (HPC-MTP) | rsc.org |

| Product Properties | Thermotropic liquid crystalline, forms cholesteric and nematic phases | rsc.org |

| Analysis Methods | NMR, IR-spectroscopy, SEC, TGA, DSC, WAXS, Polarization Microscopy | rsc.org |

Silsesquioxane nanoparticles (SQ-NPs), specifically polyhedral oligomeric silsesquioxanes (POSS), are cage-like structures that can be functionalized for various applications in materials science. While direct esterification with 3-Methylthiopropionyl Chloride is a feasible synthetic strategy, literature more commonly describes functionalization through other means like thiol-epoxy click reactions followed by esterification or hydrosilylation. nih.govresearchgate.net

However, the general principle of esterification can be applied. The hydroxyl groups on a pre-functionalized silsesquioxane core could react with 3-Methylthiopropionyl Chloride in the presence of a base to yield a surface-modified nanoparticle. This approach allows for the introduction of the thioether functionality onto the nanoparticle surface, which can impart specific properties or serve as a handle for further chemical modification. The synthesis would typically involve reacting the hydroxy-functionalized SQ-NPs with an excess of 3-Methylthiopropionyl Chloride and a non-nucleophilic base in an anhydrous aprotic solvent.

The reaction of 3-Methylthiopropionyl Chloride with primary or secondary amines yields amides. This amidation reaction, often referred to as the Schotten-Baumann reaction, is a robust and widely used method for forming C-N bonds. fishersci.it The reaction typically proceeds at room temperature in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the HCl byproduct. fishersci.it

This methodology is crucial in the synthesis of biologically active molecules. For example, analogues of N-acyl-homoserine lactones (AHLs), which are important signaling molecules in bacterial quorum sensing, can be synthesized using this approach. nih.govnih.gov The synthesis involves the acylation of a homoserine lactone backbone with an appropriate acyl chloride. nih.gov By using 3-Methylthiopropionyl Chloride, novel AHL analogues containing a thioether group can be prepared. These analogues are valuable tools for studying the specificity of LuxR-type proteins, such as SdiA in Salmonella enterica. nih.gov

Research has shown that N-(3-oxo-acyl)-homocysteine thiolactones are strong activators of SdiA. nih.gov While not a direct product of 3-methylthiopropionyl chloride, the synthesis of various AHL analogues demonstrates the utility of acyl chlorides in creating libraries of compounds for biological screening. nih.govnih.gov The general synthesis involves reacting the amine component (e.g., homoserine lactone hydrobromide) with the acid chloride in a suitable solvent with a base. nih.gov

Table 2: General Amidation Reaction Conditions

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Acid Chloride (e.g., 3-Methylthiopropionyl Chloride), Primary or Secondary Amine | fishersci.it |

| Solvent | Aprotic solvents (e.g., Dichloromethane (B109758), THF) | fishersci.it |

| Base | Tertiary amine (e.g., Triethylamine), Pyridine | fishersci.itorgsyn.org |

| Temperature | Typically Room Temperature or 0 °C | fishersci.ityoutube.com |

| Reaction Type | Nucleophilic Acyl Substitution (Schotten-Baumann reaction) | fishersci.it |

Amidation Reactions with Amines and Related Nitrogenous Compounds

Synthesis of Phenylethylamide Derivatives

The reaction of 3-Methylthiopropionyl Chloride with primary or secondary amines, such as phenylethylamine, is a standard method for forming amide bonds. This acylation reaction, typically a form of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is critical and is often an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) to ensure the solubility of the reactants and prevent side reactions.

The general scheme for this synthesis involves dissolving phenylethylamine and the base in a suitable solvent, followed by the slow, often cooled, addition of 3-Methylthiopropionyl Chloride. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the hydrochloride salt and any excess base, followed by purification of the resulting N-phenylethyl-3-(methylthio)propionamide, typically by column chromatography or recrystallization.

Reaction with Substituted Aminophenols for Intermediate Synthesis

3-Methylthiopropionyl Chloride is utilized in the synthesis of pharmaceutical intermediates by reacting it with substituted aminophenols. A key example is its reaction with 4-aminophenol (B1666318) to produce N-(4-hydroxyphenyl)-3-(methylthio)propionamide, an important intermediate in the synthesis of Suplatast Tosilate. google.com This acylation selectively occurs at the more nucleophilic amino group rather than the phenolic hydroxyl group under controlled conditions.

The reaction conditions can be varied, demonstrating the flexibility of the methodology. Different combinations of bases and solvents have been successfully employed to achieve the desired product. google.com These variations allow for the optimization of yield, purity, and process scalability depending on the specific manufacturing environment. The reaction is typically performed at reduced temperatures initially to control the exothermic nature of the acylation, followed by a period at ambient temperature to ensure completion.

Table 1: Reaction Conditions for the Synthesis of N-(4-hydroxyphenyl)-3-(methylthio)propionamide Data sourced from patent literature describing the synthesis of a Suplatast Tosilate intermediate. google.com

| Base | Solvent | Temperature Conditions | Yield |

| Triethylamine | Dichloromethane | Cool to -10 to -5 °C, then warm to 20-30 °C | N/A |

| Potassium Carbonate | Acetone (B3395972) | Cool to -10 to 0 °C, then warm to 20-30 °C | 73.9% |

| Calcium Oxide | 2-Methyltetrahydrofuran | Cool to -10 to -5 °C, then warm to 20-30 °C | N/A |

Formation of Thioester Derivatives (e.g., Lipoic Acid Thiolesters)

The 3-methylthiopropionyl group can be used to form thioester derivatives. Research into methional metabolite mimics has led to the synthesis of 6S,8S-Bis(3-methylthiopropanoyl) thiolesters of lipoic acid. google.com In this process, the thiol groups of dihydrolipoic acid (the reduced form of lipoic acid) act as nucleophiles, attacking the carbonyl carbon of 3-Methylthiopropionyl Chloride. This results in the formation of thioester linkages at the 6- and 8-positions of the lipoic acid backbone. Such syntheses are often performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct. These derivatives have been evaluated for their biological activities, including antiproliferative effects. google.com

Acylation of Amino Acid Derivatives (e.g., Cysteine, Proline)

3-Methylthiopropionyl Chloride is listed as a potential acylating agent in the construction of combinatorial libraries of peptidomimetics. google.comgoogleapis.com In this context, it can be used to acylate the amino group of various amino acids, including proline and cysteine, to introduce the 3-methylthiopropionyl moiety. The N-acylation of an amino acid or its ester derivative is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the resulting HCl. For an amino acid with a reactive side chain, such as the thiol group in cysteine or the hydroxyl group in serine, appropriate protecting group strategies may be necessary to ensure selective acylation at the alpha-amino group. The resulting N-acyl amino acids are building blocks for synthesizing larger, modified peptide structures. googleapis.com

Integration into Complex Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidine Scaffolds)

While direct synthesis of pyrido[2,3-d]pyrimidines using 3-Methylthiopropionyl Chloride as a primary building block is not extensively documented, its integration can be proposed based on analogous and well-established synthetic strategies for this scaffold. rsc.orgnih.govnih.gov A plausible route involves the acylation of a suitably substituted aminopyridine or aminopyrimidine precursor.

For instance, a reaction analogous to established methods would involve the acylation of an ortho-aminonicotinonitrile with 3-Methylthiopropionyl Chloride. rsc.org The resulting N-acyl intermediate could then undergo an intramolecular cyclization, promoted by a base or acid catalyst, where the nitrile group is attacked by an atom from the newly introduced acyl chain or the pyrimidine (B1678525) ring, leading to the formation of the fused pyridopyrimidine system. The specific reaction pathway and conditions would depend heavily on the substitution pattern of the starting materials. This approach allows for the incorporation of the methylthiopropionyl side chain, or a derivative thereof, into the final heterocyclic structure.

Methodological Considerations in Derivatization

Solvent Selection and its Impact on Reaction Efficacy and Product Integrity

The choice of solvent is a critical parameter in reactions involving 3-Methylthiopropionyl Chloride, profoundly influencing reaction rates, yields, and the purity of the final product. As a reactive acyl chloride, its stability and reactivity are highly dependent on the surrounding medium.

Solvent Polarity and Solubility: The solvent must effectively dissolve both the acyl chloride and the nucleophilic substrate to ensure a homogenous reaction mixture, facilitating efficient molecular collisions. Aprotic solvents of varying polarities, such as dichloromethane (DCM), acetone, and 2-methyltetrahydrofuran, are commonly used. google.com

Stabilization of Intermediates and Transition States: The solvent can influence reaction rates by differentially solvating the reactants and the transition state. rsc.org In acylation reactions, the transition state is typically more polar than the reactants. Polar aprotic solvents like acetone or dimethylformamide (DMF) can stabilize this polar transition state, thereby accelerating the reaction.

Interaction with Reactants and Byproducts: Protic solvents (e.g., water, alcohols) are generally avoided in the initial acylation step as they can react with the acyl chloride, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired derivative. However, water is often used during the workup phase to quench the reaction and dissolve inorganic byproducts like hydrochloride salts. The use of a base is crucial to neutralize the HCl byproduct, and the chosen solvent must also be compatible with this base. For example, in the synthesis of an intermediate for Suplatast Tosilate, bases like triethylamine and potassium carbonate are used in solvents like DCM and acetone, respectively, highlighting the need for a compatible solvent-base system. google.com

Role of Acid Scavengers and Catalytic Additives

The conversion of carboxylic acids to acyl chlorides is often accompanied by the formation of hydrogen chloride (HCl) as a byproduct. This acidic byproduct can lead to undesirable side reactions and degradation of the desired product. To mitigate this, acid scavengers are frequently employed.

Pyridine is a commonly used acid scavenger in these reactions. Its primary function is to neutralize the in-situ generated HCl, thereby preventing acid-catalyzed side reactions and driving the equilibrium towards the formation of the acyl chloride. nih.gov The lone pair of electrons on the nitrogen atom of pyridine readily accepts a proton from HCl, forming a stable pyridinium (B92312) chloride salt. While effective as an acid scavenger, pyridine can also act as a nucleophilic catalyst, though it is less potent in this regard compared to other additives. sid.ir

N,N-Dimethylformamide (DMF) serves as a highly effective catalyst in the formation of acyl chlorides from carboxylic acids using chlorinating agents like thionyl chloride or oxalyl chloride. tcichemicals.comorgsyn.org The catalytic activity of DMF stems from its reaction with the chlorinating agent to form a highly reactive Vilsmeier-type intermediate, such as N,N-dimethylchloromethyleneiminium chloride. nih.gov This intermediate is more electrophilic than the initial chlorinating agent and readily reacts with the carboxylic acid to form the acyl chloride with high efficiency. tcichemicals.com The use of catalytic amounts of DMF can significantly accelerate the reaction rate. tcichemicals.com

The interplay between the chlorinating agent and the catalytic additive is crucial. For instance, the combination of thionyl chloride and a catalytic amount of DMF is a well-established method for preparing acyl halides from the corresponding carboxylic acids. nih.gov

Strategies for Controlling Reaction Selectivity and Yield

The selectivity and yield of the synthesis of 3-Methylthiopropionyl Chloride are paramount for its industrial application. Several strategies can be employed to optimize these parameters, including the careful selection of the chlorinating agent and the fine-tuning of reaction conditions.

Choice of Chlorinating Agent:

The two most common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) .

Thionyl Chloride: This reagent is widely used due to its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. sciencemadness.org However, reactions with thionyl chloride can sometimes require elevated temperatures (reflux) to proceed to completion, which may not be suitable for thermally sensitive substrates. sciencemadness.org

Oxalyl Chloride: Oxalyl chloride is often considered a milder and more selective reagent that can effect the transformation at or below room temperature. sciencemadness.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. The lower reaction temperatures can help to minimize the formation of byproducts.

Reaction Conditions:

The control of reaction parameters is critical for maximizing yield and purity.

Temperature: As mentioned, the choice of chlorinating agent often dictates the optimal temperature range. For thionyl chloride, reactions are often carried out at reflux, while oxalyl chloride reactions can proceed at lower temperatures. Careful temperature control is essential to prevent the decomposition of the starting material or the product.

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or chloroform. sid.ir The solvent's role is to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.

Stoichiometry: The molar ratio of the reactants plays a significant role. An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. However, a large excess should be avoided as it can complicate the purification process.

Purification: After the reaction is complete, the excess chlorinating agent and solvent are typically removed by distillation or under reduced pressure. The crude 3-Methylthiopropionyl Chloride is then purified by vacuum distillation to obtain a product of high purity. ontosight.ai The boiling point of 3-Methylthiopropionyl Chloride is reported to be 95-100 °C at 10 mmHg. ontosight.ai

Data on Related Acyl Chloride Syntheses:

While specific yield data for 3-Methylthiopropionyl Chloride is scarce in readily accessible literature, data from the synthesis of similar acyl chlorides can provide valuable insights. For example, in the synthesis of propionyl chloride from propionic acid, high yields have been reported using different chlorinating agents.

Table 1: Reported Yields for the Synthesis of Propionyl Chloride

| Chlorinating Agent | Catalyst/Additive | Reaction Conditions | Yield (%) | Reference |

| Phosphorus trichloride | - | 40-50 °C, 1h | ~95% | |

| Thionyl chloride | DMF | 70-75 °C | 97% | |

| Triphosgene | 2-(N,N-diisopropylamino)-3-phenyl-cyclopropanone | Continuous flow | 97.28% |

This table presents data for a related compound and is for illustrative purposes.

By carefully selecting the chlorinating agent, utilizing appropriate catalytic additives and acid scavengers, and controlling the reaction conditions, the synthesis of 3-Methylthiopropionyl Chloride can be optimized to achieve high selectivity and yield, ensuring a reliable supply of this important chemical intermediate.

Chemical Reactivity and Transformation Pathways of 3 Methylthiopropionyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for 3-methylthiopropionyl chloride is nucleophilic acyl substitution. This class of reactions proceeds through a characteristic addition-elimination mechanism. masterorganicchemistry.com The process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. khanacademy.org

Reactivity Profile with Various Nucleophiles

3-Methylthiopropionyl chloride exhibits high reactivity towards a diverse array of nucleophiles. chembk.com This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the sulfur atom, which increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

Common nucleophiles that readily react with 3-methylthiopropionyl chloride include:

Amines: Primary and secondary amines react rapidly with 3-methylthiopropionyl chloride to form the corresponding amides. libretexts.org The reaction with ammonia (B1221849) or primary amines is a common method for synthesizing N-substituted amides. chemguide.co.uk For instance, the reaction with ethylamine (B1201723) yields N-ethylethanamide. chemguide.co.uk These reactions are often vigorous and are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.orglibretexts.org

Alcohols: Alcohols react with 3-methylthiopropionyl chloride to produce esters. This esterification reaction is a fundamental transformation in organic synthesis. The reaction of an alcohol with an acyl chloride is a standard method for preparing esters. google.com

Water: In the presence of water, 3-methylthiopropionyl chloride undergoes hydrolysis to form 3-methylthiopropionic acid and hydrochloric acid. chembk.com This reaction highlights the compound's sensitivity to moisture.

Carboxylates: Carboxylate anions can act as nucleophiles, attacking the acyl chloride to form an acid anhydride. masterorganicchemistry.com

The general order of reactivity for acyl chlorides with various nucleophiles is a key concept in predicting reaction outcomes.

Impact of Steric and Electronic Factors on Reaction Efficiency

The efficiency of nucleophilic acyl substitution reactions involving 3-methylthiopropionyl chloride is influenced by both steric and electronic factors.

Steric Factors: Steric hindrance around the nucleophile or the electrophilic center can significantly impede the reaction rate. Bulky nucleophiles will approach the carbonyl carbon less readily, leading to slower reaction times or the need for more forcing conditions. Similarly, increased steric bulk on the acyl chloride would also decrease reactivity.

Electronic Factors: The electronic nature of the nucleophile plays a crucial role. Stronger nucleophiles, which are typically more electron-rich, will react more rapidly with the electrophilic carbonyl carbon. For instance, amines are generally stronger nucleophiles than alcohols, leading to faster amide formation compared to esterification under similar conditions. The presence of electron-withdrawing groups on the nucleophile will decrease its nucleophilicity and slow down the reaction. Conversely, electron-donating groups will enhance nucleophilicity and accelerate the reaction. For some less reactive amines, a catalyst may be required to facilitate the reaction.

Role as an Electrophilic Building Block in Organic Synthesis

Due to its inherent reactivity, 3-methylthiopropionyl chloride is a valuable electrophilic building block in organic synthesis. tcichemicals.comtcichemicals.com It provides a straightforward method for introducing the 3-methylthiopropionyl group into a molecule. This functional group is present in various biologically active compounds and serves as a precursor for more complex structures. diva-portal.org

Its utility is demonstrated in the synthesis of:

Pharmaceuticals: It is used as an intermediate in the production of certain antibiotics and antiviral agents. ontosight.ai

Agrochemicals: It plays a role in the synthesis of some herbicides and insecticides. ontosight.ai

Specialty Chemicals: It can be used to prepare functional chemicals and polymer materials. chembk.com

The ability to readily form amide and ester linkages makes 3-methylthiopropionyl chloride a versatile reagent for constructing a wide range of organic molecules. organic-chemistry.orgthieme.de

Chemical Stability and Decomposition Pathways in Different Environments

3-Methylthiopropionyl chloride is a highly reactive compound and its stability is dependent on the surrounding environment. ontosight.ai It is particularly sensitive to moisture and oxygen. chembk.com

Decomposition in the Presence of Water: As mentioned earlier, the primary decomposition pathway in an aqueous environment is hydrolysis. The reaction with water leads to the formation of 3-methylthiopropionic acid and corrosive hydrochloric acid. chembk.com This necessitates handling the compound under anhydrous conditions to prevent unwanted degradation.

Storage and Handling: To maintain its chemical integrity, 3-methylthiopropionyl chloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong bases, and oxidizing agents. chembk.com It is typically stored in tightly sealed containers to prevent contact with atmospheric moisture.

Advanced Materials Science Applications Derived from 3 Methylthiopropionyl Chloride Conjugates

Development of Functional Polymeric Materials

The incorporation of 3-methylthiopropionyl chloride into polymer structures imparts unique characteristics, leading to the creation of materials with enhanced optical, thermal, and responsive properties. These functionalized polymers are at the forefront of research in liquid crystals, hybrid materials, and smart coatings.

Thioether-Functionalized Hydroxypropyl Cellulose (B213188) Esters

The esterification of hydroxypropyl cellulose (HPC) with 3-methylthiopropionyl chloride yields a new class of cholesteric liquid crystalline polymers. rsc.org This modification, resulting in methylthiopropionated HPC (HPC-MTP), introduces thioether groups that influence the material's liquid crystalline behavior and potential for further functionalization. rsc.org

Thioether-functionalized hydroxypropyl cellulose esters (HPC-MTP) exhibit both thermotropic and lyotropic liquid crystalline phases. rsc.org As a thermotropic material, HPC-MTP forms cholesteric and nematic phases in response to temperature changes. rsc.org The cholesteric phase is notable for its ability to reflect visible light, a property that can be tuned by the material's composition. rsc.org Furthermore, when dissolved in a solvent like triglyme (B29127), HPC-MTP demonstrates lyotropic liquid crystalline behavior, where the formation of ordered phases is dependent on concentration. rsc.org The presence of thioether groups provides a handle for further chemical modifications, offering the potential to fine-tune the pitch of the cholesteric structure and, consequently, the reflected color.

| Property | Description | Reference |

| Thermotropic Phases | Cholesteric and nematic phases are observed with changes in temperature. | rsc.org |

| Lyotropic Phases | Observed with triglyme as the solvent. | rsc.org |

| Cholesteric Pitch | The introduction of thioether groups allows for potential tuning of the pitch height. | rsc.org |

The functional thioether groups in HPC-MTP open avenues for supramolecular assembly and the creation of nanoconjugates. These groups can act as coordination sites for metal ions or as points for covalent attachment of other molecules, enabling the construction of more complex, hierarchical structures. This capability is particularly interesting for developing responsive materials where the supramolecular organization can be altered by external stimuli. Research into ethyl cellulose (EC) has shown that the formation of supramolecular systems with plasticizers can enhance flexibility, suggesting similar potential for thioether-functionalized cellulose derivatives. techscience.com

Silsesquioxane Hybrids for Optical and Electronic Applications

The reaction of 3-methylthiopropionyl chloride with water-soluble silsesquioxane nanoparticles leads to the formation of organic-inorganic hybrid materials with a high density of chemically bonded thioether groups. researchgate.net These silsesquioxane hybrids exhibit promising optical properties, particularly in the control of refractive index and Abbe number, which are crucial for applications in lenses, optical films, and encapsulants for light-emitting diodes (LEDs). researchgate.netrsc.org

The incorporation of sulfur-containing groups, such as the methyl thioether from 3-methylthiopropionyl chloride, into silsesquioxane structures can significantly increase the refractive index of the resulting hybrid material. researchgate.net Research has demonstrated that a methyl thioether-containing silsesquioxane hybrid can achieve a relatively high refractive index (nD = 1.588) while maintaining a high Abbe number (34.4), which indicates low chromatic dispersion. researchgate.net This is a desirable combination for optical materials, as a high refractive index allows for thinner and lighter optical components, while a high Abbe number ensures high image clarity. The ability to tune the refractive index by varying the content and type of functional groups, including those derived from 3-methylthiopropionyl chloride, is a key advantage of these hybrid systems. researchgate.netnih.govmdpi.com

| Hybrid Material Component | Effect on Optical Properties | Research Finding | Reference |

| Methyl Thioether-Containing Silsesquioxane | Increases refractive index and maintains a high Abbe number. | nD = 1.588, Abbe number = 34.4 | researchgate.net |

| Halogenated Polyhedral Oligomeric Silsesquioxane (POSS) | Increases the refractive indices of polystyrene hybrid films. | Accumulation of polymer chains around the POSS filler enhances the effect. | researchgate.net |

| Bipyridine-Modified Silsesquioxane with Lanthanoid Cations | Significantly increases refractive index with minimal loss of Abbe number. | Cation assembly in local spots assisted by SSQ is key to this effect. | nih.govmdpi.com |

Contribution to Bioconjugate Chemistry and Advanced Delivery Systems

Beyond traditional materials science, 3-methylthiopropionyl chloride is a valuable tool in the field of bioconjugation and the development of advanced delivery systems. Its reactivity allows for the modification of biomolecules and the creation of smart materials that can respond to biological cues.

The functionalization of hydroxyethyl (B10761427) cellulose (HEC) with 3-methylthiopropionyl chloride to create HECMTP has been explored for biomedical applications. biorxiv.orgbiorxiv.orgnih.gov This modification renders the polymer oxidation-responsive. biorxiv.orgbiorxiv.orgnih.gov The thioether groups can be oxidized to sulfoxides, leading to a transition from a hydrophobic to a more hydrophilic material. biorxiv.orgbiorxiv.org This property is particularly useful for creating "smart" biomaterial coatings and films for chronically implanted medical devices. biorxiv.orgnih.gov Such coatings can initially be hydrophobic for ease of processing and to provide a stable interface, but upon exposure to reactive oxygen species in the body, they can become more hydrophilic, reducing protein and cell fouling and improving biocompatibility. biorxiv.orgbiorxiv.org This oxidation-responsive behavior also holds potential for the controlled release of therapeutic agents. nih.gov

Design and Synthesis of Antibody-Drug Conjugate (ADC) Payloads

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule payload. The design and synthesis of these payloads and the linkers that attach them to the antibody are critical to the ADC's efficacy and safety.

A review of current scientific and patent literature does not reveal direct, documented applications of 3-Methylthiopropionyl Chloride in the synthesis of commercially developed or late-stage clinical ADC payloads. However, its chemical properties suggest a hypothetical utility in this field. The propionyl chloride group is a highly reactive acylating agent that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies, or with amine-functionalized linkers. wikipedia.orgbiosyn.comchemicalbook.comnih.gov This reactivity is a fundamental requirement for reagents used in bioconjugation.

A theoretical synthetic route could involve the reaction of 3-Methylthiopropionyl Chloride with an amine-containing linker, followed by conjugation of this assembly to a cytotoxic payload. The entire linker-payload construct would then be conjugated to a monoclonal antibody. The methylthio group would be a peripheral functionality on the linker, potentially influencing the stability and solubility of the final ADC.

| Functional Group | Potential Role in ADC Synthesis | Relevant Chemistry |

| Propionyl Chloride | Covalent attachment to antibody or linker | Acylation of primary amines (e.g., lysine residues) to form stable amide bonds. |

| Methylthio Group | Modification of linker properties; potential site for further functionalization | Influences hydrophobicity and steric profile; can undergo specific oxidation or alkylation reactions under certain conditions. |

Table 1: Hypothetical Roles of 3-Methylthiopropionyl Chloride Functional Groups in ADC Synthesis

It is important to underscore that this application remains speculative in the absence of direct research evidence.

Peptide Modification for Enhanced Molecular Stability and Biological Activity

The modification of peptides to improve their stability against enzymatic degradation and to enhance their biological activity is a key area of pharmaceutical research. 3-Methylthiopropionyl Chloride has been identified in the patent literature as a reagent for the synthesis of peptidomimetic libraries, which are collections of molecules that mimic the structure and function of natural peptides but with improved drug-like properties. google.comgoogleapis.comgoogleapis.com

A key strategy in enhancing peptide stability is the creation of peptidomimetics where the peptide backbone or side chains are altered. A patent for combinatorial libraries of peptidomimetic aminothioether acids lists 3-methylthiopropionyl chloride as a reactant. google.com In this context, the acyl chloride would be used to extend a peptide or peptidomimetic chain by reacting with an amino group, incorporating the 3-methylthiopropionyl moiety into the final structure. The creation of large, diverse libraries of such modified peptides allows for the high-throughput screening of compounds with improved stability and biological activity.

| Patent/Publication | Application of 3-Methylthiopropionyl Chloride | Significance |

| WO1998046786A1 google.com | Reagent for creating combinatorial libraries of peptidomimetic aminothioether acids. | Enables the generation of diverse peptide-like molecules for screening, aiming to identify compounds with enhanced stability and activity. |

| US Patent 5,942,608 googleapis.com | Reagent for the preparation of libraries of substituted diamino thiophenes. | Used in combinatorial chemistry to create diverse molecular libraries for drug discovery. |

| WO1998046787A1 googleapis.com | Reagent for preparing libraries of peptidomimetic macrocyclic compounds. | Facilitates the synthesis of cyclic peptidomimetics, a common strategy for improving peptide stability. |

| Catalytic, asymmetric reactions of ketenes and ketene (B1206846) enolates nih.gov | Reactant in the synthesis of a quinoxalinone drug target. | Demonstrates its use as a building block in the synthesis of a specific, biologically active small molecule. |

Table 2: Documented Uses of 3-Methylthiopropionyl Chloride in the Synthesis of Bioactive Molecules

In a more specific example from the research literature, 3-methylthiopropionyl chloride was used as a reactant in a highly regioselective cycloaddition reaction to synthesize a quinoxalinone that exhibits strong activity against HIV. nih.gov This demonstrates its role as a building block in the creation of complex, biologically active molecules. The incorporation of the methylthiopropionyl group can be crucial for achieving the desired molecular conformation and, consequently, the biological function.

The use of 3-Methylthiopropionyl Chloride in these synthetic strategies underscores its utility in modifying and creating novel peptide-like structures. By introducing a non-natural element into a peptide or small molecule, the resulting conjugate can exhibit significantly different, and often improved, properties compared to its natural counterparts. The thioether linkage, in particular, can alter the molecule's interaction with biological targets and improve its resistance to metabolic degradation.

Spectroscopic and Analytical Characterization of 3 Methylthiopropionyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms. For 3-Methylthiopropionyl Chloride and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental. Due to the reactive nature of the acyl chloride, detailed NMR data is often reported for its more stable ester derivatives, such as Methyl 3-(methylthio)propanoate, which provide analogous structural information.

Proton (¹H) NMR for Structural Proton Assignment

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of a derivative like Methyl 3-(methylthio)propanoate, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton groups in the molecule.

The protons on the carbon adjacent to the carbonyl group (α-protons) and the protons on the carbon adjacent to the sulfur atom (β-protons) typically appear as triplets due to coupling with their respective neighboring methylene (B1212753) groups. The methyl group attached to the sulfur atom and the methyl group of the ester each appear as singlets as they have no adjacent protons to couple with.

Table 1: ¹H NMR Spectroscopic Data for Methyl 3-(methylthio)propanoate nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -S-CH ₃ | 2.12 | Singlet |

| -C(=O)-CH ₂- | 2.60 - 2.66 | Triplet |

| -S-CH ₂- | 2.74 - 2.80 | Triplet |

| -O-CH ₃ | 3.70 | Singlet |

Data obtained in CDCl₃ at 300 MHz.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For Methyl 3-(methylthio)propanoate, four distinct signals are expected, corresponding to the carbonyl carbon, the two methylene carbons, the methyl carbon attached to the sulfur, and the methyl carbon of the ester. nih.gov

The carbonyl carbon is the most deshielded and appears at the highest chemical shift. The carbons directly attached to the electronegative oxygen and sulfur atoms are also significantly deshielded.

Table 2: ¹³C NMR Spectroscopic Data for Methyl 3-(methylthio)propanoate nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -S-C H₃ | 15.49 |

| -C H₂-S- | 29.20 |

| -C H₂-C(=O)- | 34.37 |

| -O-C H₃ | 51.68 |

| -C =O | 172.33 |

Data obtained in CDCl₃ at 22.53 MHz. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of 3-Methylthiopropionyl Chloride is expected to show strong characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride and the C-S bond of the thioether. The C-H stretching and bending vibrations of the methylene and methyl groups will also be present.

Table 3: Expected FTIR Absorption Bands for 3-Methylthiopropionyl Chloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1785 - 1815 (strong) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C-H (CH₃, CH₂) | Bend | 1375 - 1470 |

| C-S (Thioether) | Stretch | 600 - 800 (weak to medium) |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For 3-Methylthiopropionyl Chloride, with a molecular weight of approximately 138.62 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 138, along with an isotope peak at m/z 140 due to the presence of the ³⁷Cl isotope. nih.gov Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom and the loss of the carbonyl group. chemguide.co.uk

Analysis of related compounds like Ethyl 3-(methylthio)propionate (B1239661) shows characteristic fragmentation patterns. nist.gov The mass spectrum of Ethyl 3-(methylthio)propionate would exhibit a molecular ion peak at m/z 148. Key fragments would arise from the cleavage of the ester group and the thioether linkage. nist.gov Similarly, the mass spectrum of 3-(Methylthio)propanoic acid shows a molecular ion at m/z 120, with fragmentation involving the loss of the carboxyl group. nih.gov

Chromatographic Techniques for Separation, Purity Assessment, and Molecular Weight Distribution

Chromatographic techniques are essential for the separation of compounds from a mixture, for assessing the purity of a substance, and, in some cases, for determining molecular weight distribution.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like 3-Methylthiopropionyl Chloride and its derivatives. A patent for the gas chromatographic analysis of the related compound 3-chloropropionyl chloride describes a method involving derivatization with methanol (B129727) followed by separation on a capillary column. patsnap.com This approach could be adapted for 3-Methylthiopropionyl Chloride. The retention time in GC is a characteristic property that can be used for identification, and the peak area allows for quantification.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. A method for the separation of 3,3,3-Tris(p-chlorophenyl)propionyl chloride on a reverse-phase column has been described, indicating that HPLC is a viable method for the analysis of related acyl chlorides. sielc.com For non-volatile derivatives or for purity assessment without derivatization, HPLC would be the method of choice. The choice of column and mobile phase would depend on the polarity of the specific derivative being analyzed.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight and molecular weight distribution of polymers. eag.comchromtech.com This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. chromtech.comnumberanalytics.com As the dissolved polymer sample passes through a column packed with porous gel, larger molecules, which cannot enter the pores, elute first. eag.com Smaller molecules diffuse into the pores, leading to a longer elution time. eag.com

The resulting chromatogram provides data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. This information is vital for correlating the physical properties of a polymer with its molecular structure.

For polymers synthesized using 3-Methylthiopropionyl Chloride, GPC is instrumental in:

Monitoring Polymerization Reactions: Tracking the increase in molecular weight over time to understand reaction kinetics.

Quality Control: Ensuring batch-to-batch consistency in molecular weight and PDI.

Structure-Property Relationship Studies: Correlating molecular weight parameters with the final properties of the material, such as mechanical strength or viscosity.

A variety of detectors can be employed in GPC, including refractive index (RI), light scattering (LS), and viscometry detectors, to obtain absolute molecular weight data and information about the polymer's conformation in solution. eag.com

Table 1: Illustrative GPC Data for a Polymer Derived from 3-Methylthiopropionyl Chloride

| Parameter | Value | Description |

| Mn ( g/mol ) | 45,000 | Number Average Molecular Weight |

| Mw ( g/mol ) | 95,000 | Weight Average Molecular Weight |

| PDI | 2.11 | Polydispersity Index |

Note: This data is illustrative and will vary depending on the specific polymer and synthesis conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. nih.gov While GPC is a subset of HPLC specialized for macromolecules, HPLC with other separation modes (like reversed-phase or normal-phase) is crucial for analyzing smaller molecules, such as the 3-Methylthiopropionyl Chloride monomer itself, its precursors, or any byproducts of a reaction.

In the context of 3-Methylthiopropionyl Chloride and its derivatives, HPLC is used for:

Purity Assessment: Determining the purity of the 3-Methylthiopropionyl Chloride monomer is critical, as impurities can affect polymerization outcomes. A reversed-phase HPLC method can separate the target compound from related substances.

Analysis of Reaction Intermediates: In multi-step syntheses involving 3-Methylthiopropionyl Chloride, HPLC can be used to monitor the formation of intermediates and byproducts.

Quantification of Additives: In formulated products, HPLC can quantify the concentration of small-molecule additives, such as stabilizers or plasticizers.

A study on the related compound 3-mercaptopropionic acid demonstrated a sensitive HPLC method using pre-column derivatization, achieving a low detection limit and high recovery rates, showcasing the technique's capability for analyzing reactive sulfur compounds. nih.gov

Table 2: Typical HPLC Parameters for Analysis of a 3-Methylthiopropionyl Chloride Derivative

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., Eclipse XDB-C18) |

| Mobile Phase | Gradient of water (with acid modifier) and acetonitrile/methanol |

| Detector | UV-Vis or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are general conditions and would need to be optimized for a specific analyte.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. itwreagents.commit.edu A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed chamber with a solvent (eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent. mit.edu

For reactions involving 3-Methylthiopropionyl Chloride, TLC is an invaluable tool for:

Determining Reaction Completion: By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can visually track the disappearance of the starting material and the appearance of the product. youtube.comyoutube.com The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com

Identifying Byproducts: The appearance of additional spots can indicate the formation of side products.

Optimizing Reaction Conditions: TLC can be used to quickly screen different solvents, temperatures, or catalysts to find the optimal conditions for a reaction.

Table 3: Example of TLC for Monitoring a Reaction

| Lane | Description | Observation |

| 1 | Starting Material (e.g., an alcohol) | A single spot with a specific Rf value. |

| 2 | Reaction Mixture (at time = t) | Two spots are visible: one corresponding to the starting material and a new spot for the product. |

| 3 | Co-spot | Two distinct spots confirming the presence of both starting material and product. |

| 4 | Reaction Mixture (at completion) | Only the product spot is visible, indicating the starting material has been consumed. |

Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

X-Ray Diffraction (XRD) for Crystalline Structure Elucidation and Nanoparticle Sizing

X-Ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice diffract the X-rays in a specific pattern of intensities. This diffraction pattern is unique to the crystalline structure of the material.

For derivatives of 3-Methylthiopropionyl Chloride, XRD is particularly useful for:

Confirming Crystalline Structure: For crystalline derivatives, XRD can provide detailed information about the unit cell dimensions, space group, and atomic positions, thus confirming the three-dimensional arrangement of the molecules.

Phase Identification: XRD can identify the different crystalline phases present in a sample and determine their relative proportions.

Nanoparticle Sizing: For materials that form nanoparticles, the width of the diffraction peaks is inversely proportional to the size of the crystalline domains. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening.

The information obtained from XRD is crucial for understanding the solid-state properties of these materials and for quality control in applications where crystallinity is important.

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. nsf.gov The resulting TGA curve plots mass against temperature, providing information about the thermal stability and composition of the material.

For polymers and other materials derived from 3-Methylthiopropionyl Chloride, TGA is used to determine:

Decomposition Temperatures: The onset temperature of decomposition indicates the thermal stability of the material.

Residual Mass: The amount of material remaining at the end of the analysis can indicate the char yield or the presence of inorganic fillers.

Compositional Analysis: TGA can be used to quantify the different components in a composite material if they decompose at different temperatures.

TGA experiments can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal degradation or in an oxidative atmosphere (e.g., air) to study thermo-oxidative stability. researchgate.net

Table 4: Representative TGA Data for a Polymer Derivative

| Parameter | Value (°C) | Atmosphere |

| Onset of Decomposition (Td) | 250 | Nitrogen |

| Temperature at 5% Weight Loss | 280 | Nitrogen |

| Temperature at 50% Weight Loss | 350 | Nitrogen |

| Char Yield at 600°C (%) | 15 | Nitrogen |

Note: This data is illustrative and specific to the polymer being tested.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govtudelft.nl DSC is used to detect and quantify the energy changes associated with physical and chemical transitions in a material. nih.gov

For derivatives of 3-Methylthiopropionyl Chloride, DSC is essential for identifying:

Glass Transition Temperature (Tg): The temperature at which an amorphous material transitions from a rigid, glassy state to a more flexible, rubbery state. compositeskn.org This is a critical parameter for determining the service temperature range of a polymer.

Melting Temperature (Tm): The temperature at which a crystalline material melts. compositeskn.org For semi-crystalline polymers, both a Tg and a Tm will be observed.

Crystallization Temperature (Tc): The temperature at which a material crystallizes upon cooling from the melt.

Heat of Fusion and Crystallization: The energy required to melt a crystalline material or the energy released during crystallization, respectively.

DSC provides valuable insights into the morphology and thermal history of a material. researchgate.net

Table 5: Illustrative DSC Data for a Semi-Crystalline Polymer

| Thermal Transition | Temperature (°C) |

| Glass Transition (Tg) | 65 |

| Crystallization (Tc) | 120 |

| Melting (Tm) | 180 |

Note: This data is for a hypothetical semi-crystalline polymer and will vary for different materials.

Microscopic and Imaging Techniques

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the size, shape, and distribution of nanoparticles. By transmitting a beam of electrons through an ultrathin specimen, TEM can achieve resolutions down to the atomic level, making it an indispensable tool in nanotechnology. In the context of materials synthesized using derivatives of 3-methylthiopropionyl chloride, TEM would be utilized to characterize the morphology of any resulting nanoparticles.

However, based on the currently available scientific literature, there are no specific examples of nanoparticles being synthesized directly using 3-methylthiopropionyl chloride as a primary precursor or capping agent. While the related thiol, 3-methylthiopropanol, and other thiol-containing compounds are widely used to functionalize nanoparticles, direct application of the acyl chloride in this context has not been documented in the reviewed sources. Therefore, no specific research findings or data tables on the TEM analysis of nanoparticles derived from 3-methylthiopropionyl chloride can be presented.

Polarization Microscopy, also known as Polarized Light Microscopy (PLM), is a critical tool for characterizing anisotropic materials, such as liquid crystals, which possess directionally dependent properties. This technique utilizes polarized light to reveal the texture, phase, and molecular orientation within these materials.

A notable application involving a derivative of 3-methylthiopropionyl chloride is in the synthesis of novel liquid crystalline polymers. Specifically, 3-methylthiopropionyl chloride has been used to esterify hydroxypropyl cellulose (B213188) (HPC), a well-known cellulose derivative, to create methylthiopropionated HPC (HPC-MTP). researchgate.net This modification introduces thioether functional groups onto the HPC backbone, influencing its liquid crystalline behavior.

Biochemical and Metabolic Research Involving 3 Methylthiopropionyl Moieties

Exploration of Methionine Metabolism Pathways

Methionine, an essential sulfur-containing amino acid, plays a central role in numerous metabolic processes, including protein synthesis, methylation reactions, and the production of other sulfur-containing compounds. nih.govsigmaaldrich.comnih.gov The catabolism of methionine is a complex pathway involving several intermediates, and the study of 3-methylthiopropionyl derivatives has been instrumental in elucidating these steps.

Synthesis and Study of Methional Metabolite Mimics

Methional, a degradation product of methionine, is a key intermediate in its metabolic pathway. nih.gov To better understand the downstream effects of methional and its metabolites, researchers have synthesized and studied mimics of these compounds. One notable study focused on the synthesis of 6S,8S-Bis(3-methylthiopropanoyl) thiolesters of lipoic acid. nih.gov These compounds were designed to mimic the metabolic products of methional and investigate their biological activities.

The synthesis involved reacting 3-methylthiopropionyl chloride with lipoic acid derivatives. The resulting methional metabolite mimics were then evaluated for their effects on various cell lines in culture. The research found that these synthetic mimics possessed modest antiproliferative activity. nih.gov A significant observation was the six-fold decrease in the half-maximal inhibitory concentration (IC50) of a water-soluble dehydro derivative on a human epithelial prostate cancer cell line (DU145). nih.gov This finding suggests that metabolites derived from the 3-methylthiopropanoyl moiety may act as endogenous regulators of cell growth and could potentially induce apoptosis. nih.gov

| Compound/Derivative | Target Cell Line | Observed Effect | IC50 Value (µM) |

| 6S,8S-bis(3-methylthiopropanoyl) thiolester of lipoic acid (methyl ester) | Various | Modest antiproliferative activity | Not specified |

| Water-soluble 6S,8S-bis(3-methylthiopropenoyl) thiolester dehydro derivative | Human epithelial prostate cancer (DU145) | Antiproliferative activity | 45 |

| Parent thiolester compound | Human epithelial prostate cancer (DU145) | Antiproliferative activity | 270 |

Table 1: Effects of Methional Metabolite Mimics on a Prostate Cancer Cell Line. nih.gov This table summarizes the antiproliferative effects of synthesized methional metabolite mimics on the DU145 human prostate cancer cell line, highlighting the increased potency of the water-soluble derivative.

Identification and Characterization of Sulfur-Containing Metabolic Intermediates (e.g., Methylthiopropionylcarnitine)

The breakdown of amino acids, including methionine, can lead to the formation of various acyl-CoA esters. These can subsequently be conjugated with carnitine to form acylcarnitines, which play a crucial role in cellular metabolism and are important biomarkers for various metabolic disorders. nih.govnih.gov While the direct identification of methylthiopropionylcarnitine (B58455) in metabolic studies is not extensively documented in readily available literature, the principles of acylcarnitine formation strongly suggest its potential existence as a sulfur-containing metabolic intermediate.

The general mechanism involves the enzymatic transfer of an acyl group from coenzyme A (CoA) to carnitine. In the context of methionine catabolism, 3-methylthiopropionic acid is a known intermediate. hmdb.ca It is plausible that 3-methylthiopropionic acid is first activated to its CoA ester, 3-methylthiopropionyl-CoA, which can then be converted to methylthiopropionylcarnitine by carnitine acyltransferases.

The identification and characterization of such novel acylcarnitines heavily rely on mass spectrometry-based techniques. scripps.edunih.govnih.gov These methods allow for the detection and structural elucidation of a wide range of metabolites in biological samples. The process would typically involve:

Sample Preparation: Extraction of metabolites from biological fluids or tissues.

Chromatographic Separation: Separation of the complex mixture of metabolites, often using liquid chromatography.

Mass Spectrometric Analysis: Detection and fragmentation of the ions to determine their mass-to-charge ratio and obtain structural information.

Studies have successfully identified numerous short-chain acylcarnitines derived from the metabolism of branched-chain amino acids. frontiersin.orgresearchgate.net A similar approach could be employed to specifically search for and characterize methylthiopropionylcarnitine, providing further insights into the metabolic fate of the 3-methylthiopropionyl moiety. The presence and concentration of such a metabolite could serve as a specific biomarker for the flux through the methionine catabolic pathway.

| Analytical Technique | Application in Acylcarnitine Analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and sensitive detection of individual acylcarnitine species from complex biological mixtures. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of acylcarnitines by fragmentation analysis, allowing for the identification of the acyl group. scripps.edu |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine the elemental composition of novel metabolites like methylthiopropionylcarnitine. |

Table 2: Techniques for the Identification and Characterization of Acylcarnitines. This table outlines the key mass spectrometry-based methods used to identify and characterize acylcarnitines, which would be essential for studying sulfur-containing intermediates like methylthiopropionylcarnitine.

Derivatization of Biological Amino Acids and Peptides for Mechanistic Probes

The chemical modification of amino acids and peptides is a powerful tool for studying their structure, function, and interactions. nih.govnih.gov Acyl chlorides, such as 3-methylthiopropionyl chloride, are reactive compounds that can be used to derivatize the amino groups of amino acids and peptides. This derivatization introduces a 3-methylthiopropionyl group, which can serve as a unique tag or probe for various biochemical and biophysical studies.

The reaction between 3-methylthiopropionyl chloride and an amino group on an amino acid or peptide results in the formation of a stable amide bond. This modification can alter the chemical properties of the molecule, such as its hydrophobicity and charge, which can in turn influence its biological activity and interactions.

The introduction of a sulfur-containing moiety like the 3-methylthiopropionyl group can be particularly useful for:

Probing Protein Structure: The sulfur atom can serve as a spectroscopic probe or a site for the introduction of heavier atoms for X-ray crystallography.

Studying Enzyme Mechanisms: Derivatization of active site residues can help to identify key amino acids involved in catalysis.

Modulating Peptide-Protein Interactions: The added group can either enhance or disrupt interactions, providing insights into the binding interface.

While the specific use of 3-methylthiopropionyl chloride as a mechanistic probe is not widely reported, the principles of peptide derivatization with acyl chlorides and fatty acids are well-established. sigmaaldrich.comnih.gov For instance, derivatization with fatty acids is a known strategy to prolong the half-life of peptide drugs. nih.gov Similarly, the introduction of the 3-methylthiopropionyl group could be explored for its potential to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.

| Derivatization Reagent | Target Functional Group | Application |

| 3-Methylthiopropionyl Chloride | Amino groups (N-terminus, lysine (B10760008) side chains) | Potential for creating mechanistic probes, altering peptide properties. |

| Acyl Chlorides (general) | Amino groups | Peptide synthesis, formation of amides. youtube.comyoutube.com |

| Fatty Acid Derivatives | Amino groups | Prolonging the half-life of peptide and protein drugs. nih.gov |

Table 3: Reagents for the Derivatization of Amino Acids and Peptides. This table compares 3-methylthiopropionyl chloride with other derivatizing agents and their applications in peptide and protein chemistry.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Synthetic Pathways and Catalytic Processes

The conventional synthesis of 3-Methylthiopropionyl Chloride involves the reaction of 3-methylthiopropionic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. ontosight.ai While effective, these methods often use harsh reagents. Future research should focus on developing greener, more efficient, and highly selective catalytic processes.

A promising avenue is the exploration of novel catalytic systems that can operate under milder conditions. For instance, research into palladium-catalyzed carbonylation reactions of related substrates could inspire new methods. researchgate.net The development of heterogeneous catalysts, such as metal oxides or supported metal catalysts, could simplify product purification and catalyst recycling, aligning with the principles of sustainable chemistry. researchgate.netgoogle.com Investigating enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally benign alternatives to traditional chemical synthesis.

Future work could focus on:

Developing solid acid or base catalysts to replace corrosive liquid reagents. researchgate.net

Investigating transition-metal catalysis , drawing inspiration from processes used for similar carbonyl compounds to achieve higher efficiency and atom economy. researchgate.net

Exploring continuous flow reactors for the synthesis, which can offer better control over reaction parameters and improve safety for this highly reactive compound. ontosight.ai

Expanded Applications in Advanced Functional Materials and Optoelectronics

The unique bifunctional nature of 3-Methylthiopropionyl Chloride, possessing both a reactive acyl chloride and a sulfur-containing thioether group, makes it an intriguing building block for advanced materials. This area remains largely unexplored and represents a significant opportunity for innovation.

The acyl chloride group allows for facile covalent attachment to a wide range of substrates, including polymers, surfaces, and nanoparticles. The thioether linkage, on the other hand, can coordinate with metal surfaces or act as a site for further chemical modification. This duality could be exploited in several ways:

Surface Modification: The thioether group can anchor the molecule to noble metal surfaces (e.g., gold, silver), while the acyl chloride can be used to attach functional molecules, creating tailored surface properties for sensors or biocompatible coatings.

Polymer Synthesis: It can be used as a monomer or a functionalizing agent to synthesize novel polymers with unique thermal, optical, or conductive properties. The sulfur atom in the polymer backbone could enhance refractive indices or provide sites for cross-linking.

Optoelectronic Materials: The incorporation of the sulfur atom could influence the electronic properties of organic molecules, making derivatives of 3-Methylthiopropionyl Chloride candidates for components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Deeper Mechanistic Studies in Biochemical Pathways and Biomimetic Systems

Given its role as an intermediate in the synthesis of pharmaceuticals, ontosight.ai a deeper understanding of how 3-Methylthiopropionyl Chloride and its derivatives interact with biological systems is crucial. The structural similarity of its core to sulfur-containing amino acids like methionine suggests the potential for interaction with related biochemical pathways.

Future research should investigate:

Enzyme Inhibition/Activation: Studies could explore whether derivatives act as inhibitors or modulators of enzymes that process sulfur-containing substrates.

Biomimetic Systems: The compound could be used to construct synthetic systems that mimic biological functions. For example, incorporating it into self-assembling peptides could create novel biomaterials that replicate the catalytic or recognition functions of natural proteins.

Metabolic Fate: Understanding the metabolic fate of any residual compound or its byproducts in biological systems is essential for developing safer pharmaceuticals and agrochemicals.

These mechanistic insights could accelerate the rational design of new drug candidates and provide a better understanding of the molecular basis of their activity.

Integration of Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers powerful tools to accelerate research and development related to 3-Methylthiopropionyl Chloride, from optimizing its synthesis to predicting the properties of its derivatives. youtube.comprinceton.edu Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights that are difficult to obtain through experiments alone. researchgate.netwustl.edu

Key areas for the application of computational modeling include:

Reaction Mechanism Analysis: Computational studies can elucidate the detailed mechanisms of current and novel synthetic routes. researchgate.net By mapping reaction energy profiles and identifying transition states, researchers can rationally design more efficient catalysts and optimize reaction conditions. youtube.com

Predictive Materials Science: The properties of new polymers or functional materials derived from 3-Methylthiopropionyl Chloride can be predicted before their synthesis. This includes electronic properties for optoelectronic applications and binding affinities for surface modifications.

Biochemical Simulations: Molecular docking and MD simulations can be used to predict how derivatives of 3-Methylthiopropionyl Chloride might bind to protein targets. youtube.com This predictive capability can guide the synthesis of more potent and selective pharmaceutical agents, saving considerable time and resources in the drug discovery process.

The synergy between computational prediction and experimental validation will be instrumental in unlocking the full potential of 3-Methylthiopropionyl Chloride and its derivatives. nih.gov

Compound Data

Table 1: Physical and Chemical Properties of 3-Methylthiopropionyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C4H7ClOS ontosight.ai |

| Molecular Weight | 138.62 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Boiling Point | 95-100°C at 10 mmHg ontosight.ai |

| Melting Point | -20°C ontosight.ai |

| Density | 1.23 g/cm³ at 20°C ontosight.ai |

| CAS Number | 7031-23-4 nih.gov |

Q & A

Q. What are the recommended laboratory synthesis methods for 3-Methylthiopropionyl Chloride?

3-Methylthiopropionyl Chloride is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-methylthiopropionic acid with thionyl chloride (SOCl₂) under reflux conditions. Key steps include:

- Reagent Ratios : Use a 1:1.2 molar ratio of carboxylic acid to SOCl₂ to ensure complete conversion .

- Solvent Selection : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis .

- Purification : Distillation under reduced pressure or column chromatography (using silica gel and hexane/ethyl acetate mixtures) ensures high purity .

- Safety Note : Conduct reactions in a fume hood due to SOCl₂’s release of HCl and SO₂ gases .

Q. What safety protocols are critical when handling 3-Methylthiopropionyl Chloride?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a face shield for large-scale reactions .

- Ventilation : Perform experiments in a fume hood to mitigate inhalation risks .

- Waste Management : Neutralize residues with cold sodium bicarbonate before disposal. Store waste separately in labeled containers for professional hazardous waste treatment .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields in acylations using 3-Methylthiopropionyl Chloride?

Yield optimization requires addressing:

- Catalyst Use : Add catalytic dimethylformamide (DMF) to accelerate reaction kinetics via intermediate iminium chloride formation .

- Temperature Control : Maintain temperatures between 0–5°C for reactions prone to exothermic side reactions (e.g., polymerization) .

- Stoichiometric Adjustments : For sterically hindered substrates, increase the molar ratio of 3-Methylthiopropionyl Chloride (1.5–2.0 equivalents) .

- Real-Time Monitoring : Employ thin-layer chromatography (TLC) or in situ FTIR to track reaction progress and terminate at optimal conversion .

Q. What advanced analytical techniques validate the purity and structure of 3-Methylthiopropionyl Chloride?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Confirm structure via characteristic shifts (e.g., thioester carbonyl at ~170 ppm in ¹³C NMR) .

- ESI-MS : Detect molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) to verify molecular weight .

- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment (>98%) .

- Elemental Analysis : Cross-check sulfur and chlorine content against theoretical values .

Q. How should discrepancies in reported reactivity data be resolved?

Discrepancies often arise from:

- Impurity Effects : Trace moisture or residual acids can hydrolyze the compound, altering reactivity. Ensure rigorous drying of solvents and substrates .

- Reaction Conditions : Compare studies for variables like solvent polarity, temperature, and catalyst presence. Replicate experiments under identical conditions to isolate contributing factors .

- Instrument Calibration : Validate analytical equipment (e.g., NMR spectrometers) using certified reference standards .